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Introduction:

Turanose, a structural isomer of sucrose, is a naturally occurring reducing disaccharide found
in honey.[1][2][3] It is composed of a glucose and a fructose molecule linked by an a-1,3
glycosidic bond.[1] Due to its unique physicochemical properties, including low caloric value,
low glycemic index, and anti-cariogenic characteristics, turanose is gaining significant interest
as a functional sweetener and sucrose substitute in the food and pharmaceutical industries.[1]
[2][4] These application notes provide a comprehensive overview of the properties of turanose,
its applications in food science, and detailed experimental protocols.

Physicochemical Properties of Turanose

Turanose exhibits several properties that make it a promising ingredient for various food
applications.[4] A summary of its key quantitative characteristics is presented below.

Table 1: Quantitative Physicochemical Properties of Turanose Compared to Sucrose.
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Property Turanose Sucrose Reference(s)
Relative Sweetness 50% of sucrose 100% [4]
Caloric Value Low Standard [2][5]
Glycemic Index Low Medium (approx. 65) [2][6]
Solubility in Water

78.41 g/dL 222.19 g/dL [4]
(25°C)
Hydrolysis in
Simulated Small 18% degraded 36% degraded [41[71[8]

Intestinal Fluid (4h)

Not hydrolyzed at pH >80% degraded at pH

H Stability (90°C, 4h 4
p ty ( ) 3.0 3.0 [4]
Alkaline Stability >80% hydrolyzed at

Stable [4]
(90°C, 1h) pH 10.0

Applications in Food Science and Technology

Turanose's unique properties lend themselves to a variety of applications in the food industry,
from a functional sweetener to a texture modifier.

1. Functional Sweetener and Sucrose Substitute:

With a sweetness level of about half that of sucrose, turanose can be used as a bulk
sweetener in products where a milder sweetness is desired.[4] Its slow digestibility and low
glycemic index make it a suitable sugar substitute for developing low-calorie and specialty food
products, potentially for individuals with metabolic disorders.[2][5][9]

2. Bulking Agent:

Due to its structural similarity to sucrose, turanose can serve as a bulking agent in various
food formulations, providing texture and mouthfeel similar to sucrose-containing products.[4][5]

3. Texture and Rheology Modifier in Baked Goods and Noodles:
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Studies have shown that turanose can positively impact the rheological properties of dough.
[10] In instant fried noodles, the inclusion of turanose has been shown to:

Decrease water absorption of the dough.[11]

¢ Increase gel stability and starch retrogradation.[10][11]

o Lower the storage and loss moduli, resulting in a more viscous dough.[10][11]

e Lead to a continuous, smooth, and less porous noodle structure after frying.[11]
e Reduce oil uptake by up to 20.8%.[10][11]

o Enhance oxidative stability and improve breaking stress of the final product.[11]

In frozen dough systems, replacing sugar with turanose did not negatively affect the thermo-
mechanical parameters of wheat dough and lowered the gelatinization temperature.[10]
Furthermore, it resulted in bread with a significant increase in specific loaf volume and a softer
texture.[12]

4. Potential Prebiotic Effects:

Some research suggests that turanose may have prebiotic effects by promoting the growth of
beneficial gut bacteria.[13] This opens up possibilities for its use in functional foods aimed at
improving gut health.

Experimental Protocols
1. Protocol for Enzymatic Production of Turanose from Sucrose:

This protocol describes the production of turanose using amylosucrase from Neisseria
polysaccharea (NpAS).[14][15]

Materials:
e Recombinant NpAS enzyme

e Sucrose
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Fructose (optional, for enhancing yield)
Reaction buffer (e.g., sodium citrate buffer, pH 7.0)

Preparative recycling High-Performance Liquid Chromatography (HPLC) system for
purification

Procedure:

Prepare a high-concentration sucrose solution (e.g., 2.0-2.5 M) in the reaction buffer.
For enhanced yield, fructose can be added to the sucrose solution (e.g., 0.75 M).[15][16]
Add NpAS to the substrate solution (e.g., 100-400 U/L).[14][16]

Incubate the reaction mixture at a controlled temperature (e.g., 35°C) for an extended period
(e.g., 72-120 hours).[14][15][16]

Monitor the reaction progress by taking samples periodically and analyzing the sugar
composition using HPLC.

Once the desired turanose yield is achieved (yields can reach over 70%), terminate the
reaction by heat inactivation of the enzyme.[15][16]

Purify turanose from the reaction mixture using a preparative recycling HPLC system. This
method has been shown to achieve a purity of 94.7% with a recovery yield of 97.5%.[14][15]

The purified turanose can be concentrated to a syrup or dried to a powder.[17]

Workflow for Enzymatic Production of Turanose:
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Enzymatic production and purification of turanose.

2. Protocol for Evaluating the Effect of Turanose on Dough Rheology using a Mixolab:

This protocol is based on the methodology used to assess the impact of turanose on instant
fried noodle dough.[10][11]

Materials:

Flour (e.g., wheat flour)

Turanose (at varying concentrations, e.g., 0%, 2%, 4% of flour weight)

Water

Mixolab apparatus
Procedure:

o Prepare dough samples with different concentrations of turanose. The control dough will
contain 0% turanose.

o Determine the optimal water absorption for each dough formulation using the Mixolab's
standard protocol (e.g., '‘Chopin+' protocol).

e For each sample, place the flour and turanose mixture into the Mixolab bowil.
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o Start the Mixolab analysis. The apparatus will automatically add the predetermined amount
of water and begin mixing.

e The Mixolab will subject the dough to a dual stress of mixing and increasing temperature,
recording the torque produced by the dough over time.

o From the resulting Mixolab curve, determine the following parameters:

o

Water absorption (%)

[¢]

Dough development time (minutes)

[¢]

Dough stability (minutes)

[e]

Starch gelatinization (C3 value)

o

Gel stability (C4 value)

[¢]

Starch retrogradation (C5 value)

e Analyze the data to compare the rheological properties of the doughs with and without
turanose.

3. Protocol for In Vitro Analysis of Turanose Effects on Gut Microbiota:

This protocol provides a general framework for studying the potential prebiotic effects of
turanose using an in vitro digestion and fermentation model.[18]

Materials:

Dynamic in vitro digestion system (e.g., simulating stomach, small intestine, and colon)

Fecal samples from healthy human donors to inoculate the colon compartments

Culture medium for gut microbiota

Turanose

Control substance (e.g., a non-digestible but non-prebiotic fiber or no substrate)
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o DNA extraction kits for microbial DNA
e 16S rRNA gene sequencing platform
Procedure:

Set up the dynamic in vitro digestion system with compartments simulating the stomach,
small intestine, and ascending, transverse, and descending colon.

Inoculate the colon compartments with a fresh fecal slurry from healthy donors.

Allow the microbial community to stabilize for a period (e.g., 12 days) by feeding a basal
culture medium.[18]

After stabilization, introduce turanose into the system daily for the treatment period (e.g., 14
days).[18] A control system should be run in parallel.

Collect samples from the different colon compartments at the end of the stabilization and
treatment periods.

Extract microbial DNA from the collected samples.
Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

Use bioinformatics pipelines (e.g., Qiime2) to process the sequencing data, assign
taxonomy, and assess alpha and beta diversity.[19][20]

Compare the microbial composition and diversity between the turanose-treated and control
systems to determine the modulatory effects of turanose.

Workflow for In Vitro Gut Microbiota Analysis:

16S rRNA
Fecal Inoculum DNA Extraction

Sample Collection

(with Turanose)

Click to download full resolution via product page
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Workflow for analyzing the effect of turanose on gut microbiota.

Regulatory Status

While turanose is naturally present in honey, its status as a novel food ingredient is subject to
regulatory approval in different regions. In the United States, substances intentionally added to
food are considered food additives and require premarket review and approval by the FDA,
unless the substance is "Generally Recognized As Safe" (GRAS) by qualified experts.[21][22]
Toxicity studies have indicated a No Observed Adverse Effect Level (NOAEL) for turanose at 7
g/kg/day, suggesting it is safe for consumption.[23] Companies intending to market turanose
as a food ingredient would typically go through the GRAS notification process with the FDA.[21]

Disclaimer: These protocols are intended for research and development purposes and should
be adapted and validated for specific applications. All laboratory work should be conducted in
accordance with standard safety practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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